بنزوكسازولونات

Benzoxazolones are a class of organic compounds characterized by the presence of a benzene ring fused to an oxazoline moiety. These molecules often exhibit diverse biological activities, making them valuable in pharmaceutical and agrochemical research. Structurally, they typically consist of a five-membered heterocyclic ring (oxazoline) attached to a six-membered aromatic ring (benzene), creating a unique molecular framework that can influence various pharmacological properties.

Benzoxazolones are known for their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents. Their structural diversity allows for the modification of functional groups, which can significantly impact their efficacy and selectivity. Due to these properties, benzoxazolones have been explored extensively in medicinal chemistry, leading to the development of new compounds with improved therapeutic profiles.

In synthesis, benzo[f]oxazol-2(3H)-one is a common starting material, from which various derivatives can be obtained through diverse chemical transformations. The functionalization of this core structure offers numerous opportunities for creating molecules tailored to specific applications in drug discovery and development.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

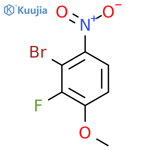

|

5-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzoxazol-2(3H)-one | 19420-37-2 | C10H10FNO2S |

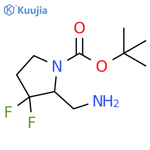

|

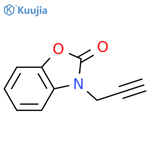

3-(prop-2-yn-1-yl)-1,3-benzoxazol-2(3H)-one | 19420-41-8 | C10H7NO2 |

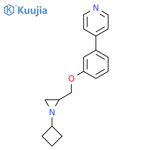

|

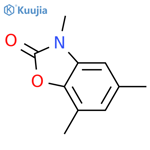

2(3H)-Benzoxazolone, 3,5,7-trimethyl- | 90859-33-9 | C10H11NO2 |

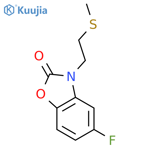

|

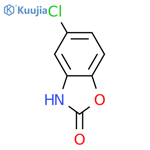

Chlorzoxazone | 95-25-0 | C7H4ClNO2 |

|

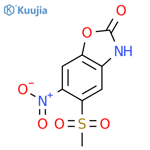

5-Methanesulfonyl-6-nitro-3H-benzooxazol-2-one | 31770-95-3 | C8H6N2O6S |

|

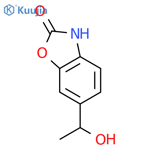

6-(1-hydroxyethyl)-1,3-benzoxazol-2(3H)-one | 54903-17-2 | C9H9NO3 |

|

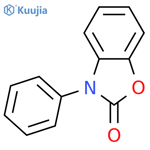

2(3H)-Benzoxazolone, 3-phenyl- | 68305-32-8 | C13H9NO2 |

|

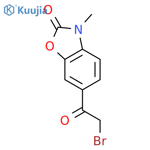

2(3H)-Benzoxazolone, 6-(bromoacetyl)-3-methyl- | 79851-85-7 | C10H8BrNO3 |

|

3,7-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | 1267216-41-0 | C9H9NO2 |

|

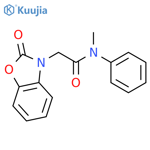

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide | 847731-98-0 | C16H14N2O3 |

الوثائق ذات الصلة

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

3. Back matter

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

5. Back matter

الموردين الموصى بهم

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها